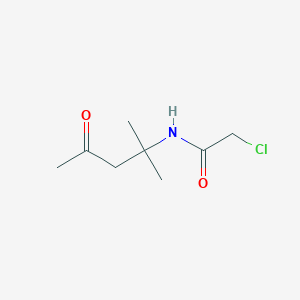
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid is an organic compound characterized by the presence of an acetyloxy group and a deca-dienoic acid backbone This compound is notable for its unique structural features, which include multiple double bonds and an acetyloxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid typically involves the following steps:
Formation of the Deca-dienoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated deca-dienoic acid derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid: shares similarities with other acetyloxy-containing compounds such as acetylsalicylic acid (aspirin) and acetyloxybenzoic acid.
Deca-dienoic acids: with different substituents also exhibit similar reactivity and applications.
Uniqueness
- The presence of multiple double bonds and the specific positioning of the acetyloxy group make this compound unique in its reactivity and potential applications.
- Its ability to undergo a wide range of chemical reactions and its potential biological activities distinguish it from other similar compounds .
Propiedades
| 91851-89-7 | |
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
10-acetyloxy-4,8-dimethyldeca-3,8-dienoic acid |
InChI |
InChI=1S/C14H22O4/c1-11(7-8-14(16)17)5-4-6-12(2)9-10-18-13(3)15/h7,9H,4-6,8,10H2,1-3H3,(H,16,17) |
Clave InChI |
SVNBSQWSCRUARX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(=O)O)CCCC(=CCOC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


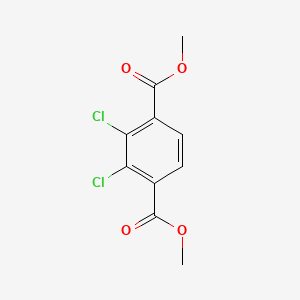
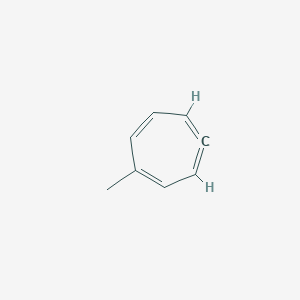
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
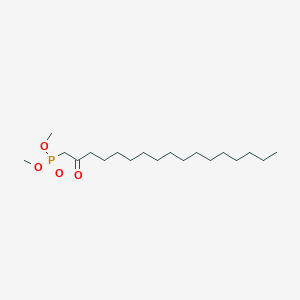
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
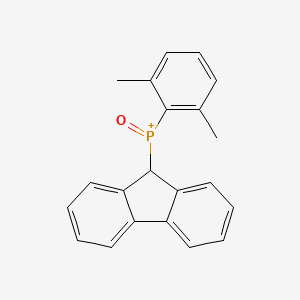
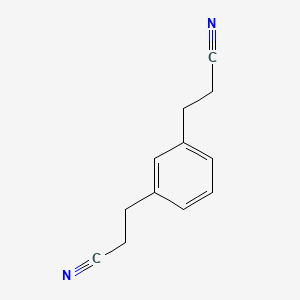
methanolate](/img/structure/B14351686.png)
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
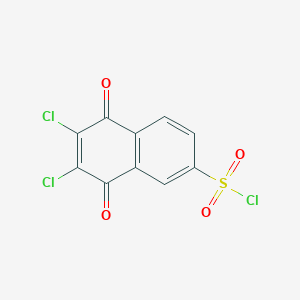
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
